REACTION_CXSMILES
|
[OH-].[Na+].O.S([O:9][CH3:10])(OC)(=O)=O.[OH:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[C:14](O)[CH:13]=1.[CH2:23](O)C>>[CH3:23][O:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[C:14]([O:9][CH3:10])[CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.801 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.763 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0.312 mol
|
Type
|
reactant
|
Smiles
|
OC1=CC(=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring over a 16 hour period
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the former being added slightly faster than the latter
|
Type
|
TEMPERATURE
|
Details
|
to gradually warm to 20°-25° C.
|
Type
|
CUSTOM
|
Details
|
Most of the ethanol is evaporated at reduced pressure, water
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted three times with methyl t-butyl ether
|
Type
|
WASH
|
Details
|
washed with 2N
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
aqueous sodium carbonate solution, dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain an oil
|
Type
|
CUSTOM
|
Details
|
The oil is chromatographed on a Waters Prep-500 high pressure liquid chromatography apparatus
|
Type
|
ADDITION
|
Details
|
The fractions containing the product
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=CC2=CC=CC=C12)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |